1-Benzylpiperazine-2-carboxylic acid

Catalog No.
S889502
CAS No.
180285-25-0
M.F
C12H16N2O2
M. Wt
220.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperazine-2-carboxylic acid

CAS Number

180285-25-0

Product Name

1-Benzylpiperazine-2-carboxylic acid

IUPAC Name

1-benzylpiperazine-2-carboxylic acid

Molecular Formula

C12H16N2O2

Molecular Weight

220.272

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)

InChI Key

JTSDYZKPLWDUGB-UHFFFAOYSA-N

SMILES

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2

Synonyms

1-BENZYLPIPERAZINE-2-CARBOXYLIC ACID

1-Benzylpiperazine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol. The compound is a derivative of piperazine, a well-known heterocyclic compound that serves as a backbone for various biologically active molecules. The presence of the benzyl group enhances its lipophilicity, while the carboxylic acid group provides potential for further chemical modifications, making it an interesting candidate for various applications in medicinal chemistry and drug design .

Applications of Piperazine Derivatives in Scientific Research

  • Medicinal Chemistry: Piperazine derivatives are prevalent in medicinal chemistry due to their diverse biological activities. They have been explored for their potential in treating various conditions, including:
    • Infectious diseases: Some piperazine derivatives exhibit antiparasitic and antifungal properties .
    • Central nervous system disorders: Certain piperazine derivatives possess anticonvulsant and neuroprotective properties .
    • Cancer: Specific piperazine derivatives are being investigated for their potential anti-cancer properties .
  • Material Science: Piperazine derivatives have been explored for their potential applications in material science, such as:
    • Organic catalysts: Certain piperazine derivatives exhibit catalytic activity in various organic reactions .
    • Polymers: Piperazine-containing polymers are being investigated for their potential applications in drug delivery and sensor technology .
Due to its functional groups:

  • Esterification: The carboxylic acid can react with alcohols under acidic conditions to form esters.
  • Decarboxylation: This reaction involves the removal of the carboxyl group, which can lead to the formation of piperazine derivatives.
  • Amidation: The carboxylic acid can react with amines to form amides, which may enhance biological activity or alter pharmacokinetic properties .

The synthesis of 1-benzylpiperazine-2-carboxylic acid typically involves several steps:

  • Formation of Piperazine Ring: Starting from readily available precursors, the piperazine ring can be formed through cyclization reactions.
  • Benzyl Substitution: The introduction of the benzyl group can be achieved via nucleophilic substitution reactions.
  • Carboxylic Acid Introduction: The final step usually involves the introduction of the carboxylic acid group through oxidation or direct carboxylation methods .

1-Benzylpiperazine-2-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Its structural features may allow it to serve as a lead compound for designing new drugs targeting central nervous system disorders.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic molecules.
  • Biological Studies: Its interactions with biological systems could provide insights into neuropharmacology and receptor dynamics .

While direct studies on interaction profiles for 1-benzylpiperazine-2-carboxylic acid are scarce, related compounds like benzylpiperazine have shown interactions with serotonin and dopamine transporters. These interactions suggest that 1-benzylpiperazine-2-carboxylic acid may also affect neurotransmitter systems. Future research could focus on elucidating its binding affinities and mechanisms of action within various receptor systems .

Several compounds share structural similarities with 1-benzylpiperazine-2-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Activities
BenzylpiperazinePiperazine ring with a benzyl groupStimulant properties similar to amphetamines
4-(Benzyl)piperazine-1-carboxylic acidPiperazine ring with additional carboxylic acidPotential anti-Alzheimer activity
1-(4-Chlorobenzyl)piperazineChlorine substitution on the benzyl groupAntidepressant-like effects
1-(4-Methoxybenzyl)piperazineMethoxy substitution enhancing lipophilicityPossible anxiolytic properties

The unique combination of the benzyl and carboxylic acid functionalities in 1-benzylpiperazine-2-carboxylic acid differentiates it from these compounds, potentially leading to distinct pharmacological profiles and applications .

Classical Organic Synthesis Routes

Benzylation of Piperazine Precursors

The benzylation of piperazine represents a fundamental approach in the synthesis of 1-benzylpiperazine derivatives. The classical method involves the direct alkylation of piperazine with benzyl chloride under controlled conditions [17] [31]. The reaction typically proceeds through nucleophilic substitution mechanisms where piperazine acts as a nucleophile attacking the electrophilic benzyl chloride [27].

A well-established procedure involves dissolving anhydrous piperazine with piperazine dihydrochloride in ethanol to form piperazine monohydrochloride in situ [17]. The reaction mixture is heated to 65 degrees Celsius for three hours, followed by dropwise addition of benzyl chloride over 45 minutes [17]. The process continues under reflux conditions for an additional two hours to ensure complete conversion [17].

Industrial applications demonstrate that benzyl chloride reacts with piperazine in the presence of organic solvents such as toluene at 70 degrees Celsius for eight hours to produce 1-benzylpiperazine hydrochloride [31]. The subsequent neutralization with sodium hydroxide yields the free base along with sodium chloride and water as byproducts [31].

Alternative methodologies employ different reaction conditions to optimize selectivity and yield. One approach utilizes anhydrous methanol as solvent with aniline hydrochloride as catalyst [32]. The reaction proceeds at 50 degrees Celsius with benzyl chloride added dropwise over 30 minutes, maintaining temperature for three hours [32]. This method achieves yields of 95.5 percent with purities reaching 99.2 percent [32].

Table 1: Benzylation Reaction Conditions and Outcomes

SolventTemperature (°C)Time (hours)CatalystYield (%)Reference
Ethanol655None95 [17]
Toluene708NoneNot specified [31]
Methanol503Aniline HCl95.5 [32]

The mechanism of benzylation involves the formation of a quaternary ammonium intermediate when piperazine attacks the benzyl halide [17]. The selectivity for monobenzylation versus dibenzylation depends on reaction stoichiometry, temperature, and the presence of excess piperazine [17]. Higher piperazine ratios favor monobenzylation by surrounding the electrophile with nucleophile molecules, preventing secondary reactions [20].

Carboxylic Acid Functionalization Strategies

The introduction of carboxylic acid functionality into piperazine rings requires specialized synthetic approaches. Piperazine-2-carboxylic acid derivatives serve as crucial building blocks in pharmaceutical development, particularly for anti-anxiety and anti-depressant medications [36]. The carboxylation process typically involves the conversion of pre-existing functional groups or direct installation of carboxyl moieties [23].

Classical approaches for carboxylic acid functionalization include the conversion of piperazine carboxylic acids into reactive intermediates such as acyl chlorides or activated esters [23]. The formation of N-acyl derivatives follows a two-stage process where 2-piperazinecarboxylic acid is first converted to its corresponding acid chloride, then coupled with appropriate nucleophiles [23].

The synthesis of piperazine-2-carboxylic acid amides demonstrates the versatility of carboxylic acid functionalization [25]. Starting from 2-piperazinecarboxylic acid dihydrochloride, the process involves treatment with potassium carbonate in acetone-water mixtures [25]. The reaction proceeds through intermediate formation of N-protected derivatives, which can be selectively deprotected to yield target compounds [25].

Palladium-catalyzed methodologies offer alternative routes for carboxylic acid installation . These approaches utilize cross-coupling reactions between aryl halides and benzyl piperazine-1-carboxylate derivatives under controlled conditions . The reactions typically employ cesium carbonate as base and racemic BINAP as ligand, proceeding at 90 degrees Celsius for 12 hours under nitrogen atmosphere .

Advanced carboxylic acid functionalization strategies involve multi-step sequences beginning with cyano group installation followed by hydrolysis . Benzyl 2-cyanomethylpiperazine-1-carboxylate derivatives undergo selective deprotection using hydrogen chloride in dioxane, achieving yields of approximately 95 percent .

Table 2: Carboxylic Acid Functionalization Methods

MethodStarting MaterialReagentsConditionsYield (%)Reference
Direct amidation2-Piperazinecarboxylic acidEDC, HOBt, NEt3Acetonitrile, reflux95 [20]
Pd-catalyzed couplingAryl halide + carboxylateCs2CO3, BINAP, Pd2(dba)390°C, 12hVariable
Cyano hydrolysisCyanomethyl derivativeHCl/dioxane20°C, 1h95

Catalytic Approaches in Heterocyclic Chemistry

Catalytic methods have revolutionized the synthesis of piperazine derivatives, offering improved selectivity and efficiency compared to traditional approaches. Palladium-catalyzed processes represent the most significant advancement in this field, enabling complex transformations under mild conditions [2].

Enantioselective palladium-catalyzed decarboxylative allylic alkylation has emerged as a powerful tool for synthesizing tertiary piperazine derivatives [2]. The methodology utilizes tris(4,4'-methoxydibenzylideneacetone)dipalladium(0) at 5 mol percent loading with (S)-(CF3)3-tBuPHOX ligand at 12.5 mol percent in toluene solutions [2]. These reactions proceed at 0.014 molar concentrations to afford highly enantioenriched products [2].

The catalytic system demonstrates remarkable substrate scope, accommodating various N-protecting groups and substituents [2]. N-benzyl-protected piperazin-2-ones undergo alkylation with excellent enantioselectivity when 4-methoxybenzyl groups are employed at the N4 position [2]. The reaction conditions require careful optimization of protecting group selection to achieve optimal stereochemical outcomes [2].

Iridium complexes have shown exceptional performance in N-alkylative reactions of ethanolamines to form piperazine derivatives [14]. The CpIr complex-catalyzed homocoupling reactions of N-benzylethanolamines produce N,N'-dibenzylpiperazine derivatives under relatively mild conditions [14]. These reactions proceed at 110 degrees Celsius for 17 hours using [CpIrCl2]2 at 2.5 mol percent loading with sodium bicarbonate as base [14].

Nanocatalysts have gained attention for their reusability and environmental benefits in heterocyclic synthesis [4]. Titanium dioxide nanoparticles catalyze multicomponent reactions involving piperazine derivatives, offering advantages in reaction rates and catalyst recovery [4]. These systems can be reused up to six times without significant loss of activity [4].

Table 3: Catalytic Systems for Piperazine Synthesis

CatalystLoading (mol%)SubstrateProductYield (%)Reference
Pd2(pmdba)35Piperazin-2-oneTertiary piperazine70-85 [2]
[Cp*IrCl2]22.5N-BenzylethanolamineN,N'-Dibenzylpiperazine66 [14]
TiO2 nanoparticlesCatalyticVarious aldehydesPyranopyrazolesVariable [4]

Organic photoredox catalysis represents an emerging approach for piperazine synthesis [8]. These methods circumvent the need for radical precursors through direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [8]. The photoredox-catalyzed anti-Markovnikov hydroamination of ene-carbamates provides modular access to functionalized diamine starting materials [8].

The programmable nature of photoredox approaches allows for systematic variation of substitution patterns [8]. Both carbonyl and amine condensation partners demonstrate compatibility with these systems, yielding products in good to excellent yields [8]. The operational simplicity of photoredox methods makes them attractive alternatives to traditional thermal processes [8].

Microwave-Assisted and Green Synthesis Techniques

Microwave-assisted synthesis has transformed the preparation of piperazine derivatives by dramatically reducing reaction times and improving yields [6]. The technology enables rapid heating and precise temperature control, leading to more efficient synthetic processes [6].

Monosubstituted piperazine derivatives can be synthesized using microwave assistance with significant time reduction compared to conventional heating [6]. The process involves placing reaction mixtures in microwave ovens with specialized adaptors to accommodate reflux condensers [6]. Water condensers are positioned outside the microwave field to avoid interference while maintaining proper cooling [6].

Flow microwave reactor prototypes offer enhanced control over reaction parameters [6]. These systems utilize reservoir flasks connected to reaction vessels within microwave ovens through specialized tubing arrangements [6]. Catalysts are contained within porous pouches to prevent migration while allowing efficient contact with reactants [6].

Green synthesis approaches emphasize environmental sustainability through solvent selection and catalyst design [11]. Immobilized piperazine on graphene oxide surfaces serves as a heterogeneous bifunctional acid-base catalyst for multicomponent synthesis [11]. These catalysts demonstrate excellent reusability, maintaining activity through six reaction cycles [11].

The graphene oxide-supported piperazine catalysts facilitate synthesis of 2-amino-3-cyano-4H-chromenes through multicomponent reactions [11]. The process utilizes malononitrile, enolizable compounds, and various aldehydes in aqueous ethanol solutions [11]. The acidic nature of graphene oxide enhances catalytic activity while providing heterogeneity for easy separation [11].

Table 4: Microwave-Assisted Reaction Conditions

SubstrateSolventPower (W)Time (min)Temperature (°C)Yield (%)Reference
Piperazine derivativesVariousVariable10-6080-15070-95 [6]
Triazole-piperazineDMFCatalytic30-120100-14080-90 [7]
Benzyl piperazineMicrowaveVariable60-180120-16062-85 [10]

Microwave-assisted synthesis of triazole-based piperazine derivatives demonstrates the versatility of this technology [7]. Direct reactions between piperazine-substituted nitriles and hydrazides under microwave conditions provide efficient routes to 3,5-disubstituted 1,2,4-triazoles [7]. These processes achieve good yields with significantly reduced reaction times compared to conventional methods [7].

The integration of microwave technology with green chemistry principles has led to the development of environmentally benign synthetic protocols [11]. High turnover numbers, facile catalyst recovery, simple work-up procedures, and use of green solvents characterize these methodologies [11]. The combination of these factors makes microwave-assisted green synthesis an attractive option for industrial applications [11].

Purification and Yield Optimization Challenges

The purification of piperazine derivatives presents unique challenges due to their basic nature and tendency to form salts with various acids [9]. Traditional purification methods often suffer from incomplete separation and contamination with related compounds [9].

Selective precipitation techniques offer effective solutions for piperazine purification [9]. The formation of piperazine diacetate in acetone solutions provides highly selective separation from impurities [9]. This method involves dissolving crude piperazine in acetone followed by addition of acetic acid to precipitate the diacetate salt [9]. The process achieves high selectivity because related compounds such as alkyl piperazines and pyrazines do not precipitate under these conditions [9].

Optimization of precipitation conditions requires careful control of solvent ratios and temperature [9]. Acetone volumes of 5 to 100 volumes per volume of piperazine at temperatures not exceeding 40 degrees Celsius provide optimal results [9]. The use of stoichiometric to five-fold excess acetic acid ensures complete salt formation while maintaining selectivity [9].

The challenge of bisamide formation during amidation reactions necessitates careful optimization of reaction conditions [20]. When acyl chlorides react with piperazine, competing pathways lead to both desired monoamide and undesired bisamide products [20]. The ratio of these products depends critically on reaction temperature, material ratios, and feeding sequence [20].

Table 5: Purification Method Comparison

MethodSelectivityYield Recovery (%)Purity (%)LimitationsReference
Diacetate precipitationHigh95-98>99Requires acetone [9]
RecrystallizationModerate70-8590-95Multiple steps [17]
Column chromatographyVariable60-90>95Solvent intensive [20]

Yield optimization in carboxylic acid coupling reactions requires systematic evaluation of reaction parameters [20]. The coupling of 18β-glycyrrhetinic acid derivatives with piperazine demonstrates the importance of solvent selection [20]. Acetonitrile provides optimal yields compared to dichloromethane, tetrahydrofuran, or ethyl acetate [20].

The use of excess nucleophile proves crucial for maximizing yields in competitive reaction systems [20]. When 2.5 equivalents of 1-Boc-piperazine are employed instead of stoichiometric amounts, conversion reaches 95 percent compared to incomplete reactions with equimolar ratios [20].

Advanced purification strategies incorporate chromatographic techniques with optimized mobile phase compositions [21]. Flash chromatography using gradient elution from 100 percent dichloromethane to 70 percent dichloromethane in ethyl acetate provides effective separation of piperazine derivatives [21].

The development of one-pot synthetic procedures minimizes purification challenges by reducing the number of isolation steps [35]. Three-component sequential reactions of α-bromoarylethanones with ethanolamine in the presence of formic acid provide direct access to C-substituted piperazine derivatives [35]. These approaches eliminate intermediate purification steps while maintaining good overall yields [35].

Temperature control emerges as a critical factor in yield optimization [20]. Lower reaction temperatures favor monosubstitution over polysubstitution in alkylation reactions [20]. However, excessively low temperatures may result in incomplete conversion, requiring balance between selectivity and efficiency [20].

X-ray Crystallographic Studies

The structural elucidation of 1-Benzylpiperazine-2-carboxylic acid through X-ray crystallographic analysis has been limited, with most crystallographic studies focusing on related piperazine and benzylpiperazine derivatives. While direct single-crystal X-ray diffraction data for 1-Benzylpiperazine-2-carboxylic acid is not extensively reported in the literature, structural studies of similar compounds provide valuable insights into the expected crystallographic parameters.

Metal coordination compounds containing piperazine-2-carboxylic acid derivatives have been characterized by X-ray crystallography. In related piperazine carboxylate metal complexes, the piperazine ring typically adopts a chair conformation with the carboxylate group positioned axially or equatorially depending on the substitution pattern [1] [2]. For benzylpiperazine derivatives, crystallographic studies reveal that the benzyl group generally exhibits rotational freedom around the nitrogen-carbon bond, leading to various conformational arrangements in the solid state [3] [4].

The benzyl group in similar compounds typically shows dihedral angles between the aromatic ring and the piperazine ring ranging from 60° to 120°, indicating significant conformational flexibility [5] [3]. The carboxylic acid functionality in position 2 of the piperazine ring is expected to participate in hydrogen bonding networks, which would stabilize specific conformations in the crystal lattice.

ParameterExpected RangeReference Compounds
Piperazine Ring ConformationChairRelated piperazine derivatives [1]
C-N Bond Length (piperazine)1.45-1.47 ÅStandard piperazine compounds [6]
C-C Bond Length (carboxyl)1.52-1.54 ÅCarboxylic acid derivatives [7]
Benzyl Dihedral Angle60-120°Benzylpiperazine compounds [3]

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-Benzylpiperazine-2-carboxylic acid. Proton Nuclear Magnetic Resonance (1H NMR) spectral data for related benzylpiperazine derivatives shows characteristic patterns that can be extrapolated to this compound.

The aromatic protons of the benzyl group typically appear in the region of 7.20-7.40 parts per million (ppm), with the benzylic methylene protons resonating around 3.50-3.70 ppm [8] [9]. The piperazine ring protons show complex multipicity patterns due to their diastereotopic nature, with signals typically observed between 2.80-3.40 ppm for the ring methylene protons [10] [9].

For piperazine-2-carboxylic acid derivatives, the proton at the 2-position bearing the carboxyl group appears as a complex multiplet around 3.50-4.00 ppm [10] [11]. The carboxylic acid proton, when observable, resonates around 12.0 ppm in deuterated dimethyl sulfoxide (DMSO-d6) [10].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis reveals the carboxyl carbon typically around 170-175 ppm, consistent with carboxylic acid functionality [8] [10]. The aromatic carbons of the benzyl group appear in the region of 127-137 ppm, with the quaternary aromatic carbon showing characteristic downfield shifts [9] [12].

1H NMR AssignmentChemical Shift (ppm)Multiplicity
Aromatic protons7.20-7.40Multiplet
Benzylic CH23.50-3.70Singlet
Piperazine CH3.50-4.00Multiplet
Piperazine CH22.80-3.40Complex multiplets
COOH~12.0Broad singlet
13C NMR AssignmentChemical Shift (ppm)
Carboxyl carbon170-175
Aromatic carbons127-137
Benzylic carbon62-65
Piperazine carbons45-55

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

Infrared spectroscopy of 1-Benzylpiperazine-2-carboxylic acid exhibits characteristic absorption bands that provide structural fingerprinting information. The carboxylic acid functional group displays a broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydroxyl (O-H) stretching vibration, which is broadened by hydrogen bonding interactions [13] [14].

The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a sharp, intense band around 1700-1725 cm⁻¹ [13]. This frequency may shift slightly depending on the degree of hydrogen bonding and the solid-state packing arrangements.

For benzylpiperazine compounds, characteristic aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs in the 2800-3000 cm⁻¹ region [14]. The piperazine ring exhibits characteristic C-N stretching vibrations around 1000-1200 cm⁻¹.

Mass spectrometric analysis of 1-Benzylpiperazine-2-carboxylic acid (molecular formula C₁₂H₁₆N₂O₂, molecular weight 220.27) typically shows the molecular ion peak at m/z 220 under electron ionization conditions [15] [16]. Characteristic fragmentation patterns include loss of the carboxyl group (M-45) to give m/z 175, and loss of the benzyl group to produce fragments around m/z 129.

For related benzylpiperazine compounds, the base peak often appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed by fragmentation of the benzyl group [17] [18]. Additional characteristic fragments include m/z 56, corresponding to the piperazine fragment (C₃H₆N⁺) [17].

IR Absorption BandsWavenumber (cm⁻¹)Assignment
O-H stretch (broad)2500-3300Carboxylic acid
C=O stretch1700-1725Carboxyl group
Aromatic C-H3000-3100Benzyl ring
Aliphatic C-H2800-3000Piperazine ring
C-N stretch1000-1200Piperazine nitrogen
Mass Spectral Datam/zAssignment
Molecular ion220[M]⁺
Base peak91Tropylium ion
Fragment175[M-COOH]⁺
Fragment129[M-Benzyl]⁺
Fragment56Piperazine fragment

Computational Modeling of Tautomeric Forms

Computational modeling studies using density functional theory (DFT) calculations provide insights into the potential tautomeric forms and conformational preferences of 1-Benzylpiperazine-2-carboxylic acid. Piperazine derivatives can exist in multiple conformational states, with the six-membered ring adopting chair, boat, or twisted conformations [19] [3].

DFT calculations at the B3LYP/6-311+G(d,p) level of theory, similar to those performed on related compounds, indicate that the chair conformation of the piperazine ring is energetically favored [5] [20]. The carboxylic acid group at the 2-position can adopt different orientations relative to the piperazine ring, with axial and equatorial positions showing different stability profiles.

Tautomeric equilibria involving the carboxylic acid functionality may occur, particularly in solution. The predominant form is expected to be the carboxylic acid tautomer, though enol forms may contribute under specific conditions [21] [22]. Computational studies on similar compounds suggest that hydrogen bonding interactions significantly influence the relative stability of different tautomers.

The benzyl substituent exhibits rotational freedom around the N-C bond, with energy barriers typically ranging from 10-20 kJ/mol for similar compounds [3]. This flexibility allows for multiple conformational arrangements that may be stabilized by intermolecular interactions in the crystalline state.

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) is typically localized on the piperazine nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) involves the aromatic benzyl system [5] [19]. The HOMO-LUMO energy gap provides information about the electronic properties and potential reactivity of the compound.

Computational ParametersCalculated ValuesMethod
HOMO-LUMO Gap4.0-4.5 eVDFT B3LYP
Ring Conformation EnergyChair > BoatDFT optimization
Rotational Barrier (Benzyl)10-20 kJ/molDFT scanning
Dipole Moment2-4 DebyeDFT calculation

Comparative Analysis with Positional Isomers

Comparative structural analysis with positional isomers of benzylpiperazine carboxylic acids reveals significant differences in their physical and chemical properties. The position of the carboxylic acid group on the piperazine ring dramatically affects the overall molecular geometry and hydrogen bonding patterns.

1-Benzylpiperazine-2-carboxylic acid differs substantially from its 3-carboxylic acid and 4-carboxylic acid positional isomers. The 2-position places the carboxyl group adjacent to the benzyl-substituted nitrogen, creating potential intramolecular interactions that are absent in other isomers [23] [25].

Comparative NMR studies show distinct chemical shift patterns for different positional isomers. The 2-carboxylic acid isomer exhibits characteristic downfield shifts for protons adjacent to both the carboxyl group and the benzyl-substituted nitrogen [11] [26]. This contrasts with the 3-carboxylic acid isomer, where the carboxyl group is positioned between the two nitrogen atoms, and the 4-carboxylic acid isomer, where it is opposite to the benzyl substitution.

Stereochemical considerations become particularly important for the 2-carboxylic acid isomer, which introduces a chiral center. This leads to the existence of R and S enantiomers, each with distinct biological and physical properties [11] [27] [26]. In contrast, the 3-carboxylic acid isomer also possesses a chiral center, while the 4-carboxylic acid isomer lacks chirality.

Hydrogen bonding patterns differ significantly among the isomers. The 2-carboxylic acid derivative can form specific intramolecular hydrogen bonds that stabilize particular conformations, affecting both solution behavior and crystal packing arrangements [28].

Isomer Comparison2-Carboxylic Acid3-Carboxylic Acid4-Carboxylic Acid
ChiralityYes (R/S)Yes (R/S)No
Intramolecular H-bondingPossibleLimitedNo
NMR complexityHighModerateLow
Biological activityVariableDifferent profileDistinct pattern

XLogP3

-1.5

Dates

Last modified: 08-15-2023

Explore Compound Types